1-{7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone
CAS No.: 1306753-62-7
Cat. No.: VC2934931
Molecular Formula: C11H13N5O
Molecular Weight: 231.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1306753-62-7 |
|---|---|
| Molecular Formula | C11H13N5O |
| Molecular Weight | 231.25 g/mol |
| IUPAC Name | 1-[7-[(E)-2-(dimethylamino)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone |
| Standard InChI | InChI=1S/C11H13N5O/c1-8(17)9-6-12-11-13-7-14-16(11)10(9)4-5-15(2)3/h4-7H,1-3H3/b5-4+ |
| Standard InChI Key | OWIXQJADBQNYQI-SNAWJCMRSA-N |
| Isomeric SMILES | CC(=O)C1=C(N2C(=NC=N2)N=C1)/C=C/N(C)C |
| SMILES | CC(=O)C1=C(N2C(=NC=N2)N=C1)C=CN(C)C |
| Canonical SMILES | CC(=O)C1=C(N2C(=NC=N2)N=C1)C=CN(C)C |
Introduction
1-{7-[(E)-2-(Dimethylamino)vinyl] triazolo[1,5-a]pyrimidin-6-yl}ethanone is a complex organic compound belonging to the class of triazolopyrimidines. This compound is characterized by its molecular formula, C11H13N5O, and molecular weight of 231.26 g/mol . It is often used in research settings due to its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceutical compounds.
Synthesis and Preparation
The synthesis of 1-{7-[(E)-2-(Dimethylamino)vinyl] triazolo[1,5-a]pyrimidin-6-yl}ethanone typically involves multi-step reactions that require careful control of conditions to achieve high purity and yield. While specific synthesis protocols for this compound are not widely detailed in the literature, similar compounds in the triazolopyrimidine class often involve condensation reactions, followed by selective functional group modifications.
Applications and Research Findings
This compound is primarily used in research settings for its potential as a building block in the synthesis of more complex molecules, particularly those with biological activity. The presence of the dimethylamino group and the triazolopyrimidine core suggests potential applications in medicinal chemistry, such as the development of kinase inhibitors or other therapeutic agents .
Storage and Handling
Given its chemical nature, 1-{7-[(E)-2-(Dimethylamino)vinyl] triazolo[1,5-a]pyrimidin-6-yl}ethanone should be stored under conditions that minimize exposure to moisture and light. It is typically handled in a laboratory setting with appropriate safety precautions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume